molecular formula C20H17F2N3O3 B2749685 2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 923121-51-1

2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Numéro de catalogue: B2749685
Numéro CAS: 923121-51-1
Poids moléculaire: 385.371
Clé InChI: NUIMMIFZQQFAJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a probe for investigating protein-protein interactions. This molecule features a pyridazin-3(2H)-one core, a privileged scaffold in pharmaceutical development known to confer diverse biological activities. Scientific literature indicates that pyridazinone derivatives exhibit a wide spectrum of pharmacological potentials, including serving as inhibitors for various enzymatic targets . Its structure, which incorporates a 4-methoxyphenyl substitution on the pyridazinone ring, is characteristic of compounds designed for high-affinity binding. The 2,4-difluorobenzamide moiety, linked via an ethyl chain, is a common pharmacophore that can enhance molecular properties such as metabolic stability and membrane permeability. The primary research value of this compound lies in its potential application as a chemical tool for disrupting specific protein interfaces. While the exact mechanism of action for this specific molecule is subject to ongoing investigation, related compounds featuring the pyridazinone core have been identified as first-in-class inhibitors that function by binding at protein interfaces distinct from traditional catalytic sites. For instance, some pyridazinone-based inhibitors have been developed to selectively target the substrate adaptor binding site of proteins like PRMT5, thereby modulating its activity towards a specific subset of substrates without completely ablating its function . This mechanism is distinct from that of active-site directed inhibitors and may offer a more selective therapeutic profile. Researchers can utilize this compound to explore similar allosteric inhibition mechanisms, study signal transduction pathways, and investigate the functional consequences of targeted protein-protein interaction disruption in cellular models. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2,4-difluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-28-15-5-2-13(3-6-15)18-8-9-19(26)25(24-18)11-10-23-20(27)16-7-4-14(21)12-17(16)22/h2-9,12H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIMMIFZQQFAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group. The final steps involve the attachment of the difluorobenzamide moiety under controlled conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, often involving catalysts and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific functional groups targeted during the process.

Applications De Recherche Scientifique

2,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Synthetic Yield Biological Activity References
2,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Pyridazinone + benzamide 4-Methoxyphenyl, 2,4-difluorobenzamide Not reported Inferred HDAC inhibition (based on benzamide analogs)
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone + acetamide 4-Fluoro-2-methoxyphenyl, 4-fluorobenzyl Not reported Not reported, but fluorinated groups suggest enhanced metabolic stability
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo... Pyridazinone + antipyrine 4-Fluorophenylpiperazine, antipyrine (pyrazole) 63% Antiproliferative activity (IR: C=O at 1711, 1665, 1642 cm⁻¹; 1H-NMR confirms structure)
(S)-17b (HDAC inhibitor from ) Pyridazinone + benzamide 4-((Dimethylamino)methyl)phenyl, 2-amino-4-fluorophenyl Not reported Potent HDAC inhibition (IC₅₀ < 10 nM), in vivo antitumor activity, favorable pharmacokinetics

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions with enzyme active sites, similar to the 4-fluorophenylpiperazine moiety in compound 6g (), which improves binding affinity . Fluorine substituents (e.g., 2,4-difluorobenzamide) are known to increase metabolic stability and membrane permeability, as seen in HDAC inhibitor (S)-17b () .

Synthetic Accessibility: Yields for antipyrine/pyridazinone hybrids (e.g., 6c, 6g) range from 42% to 63%, influenced by steric hindrance from substituents like piperazine rings . The target compound’s synthesis may face challenges due to its ethyl linker and difluorobenzamide group.

Spectroscopic Characterization: IR spectra of analogs show characteristic C=O stretches between 1642–1711 cm⁻¹, consistent with pyridazinone and benzamide carbonyl groups . The target compound’s 1H-NMR would likely display peaks for the 4-methoxyphenyl (δ ~3.8 ppm for OCH₃) and ethyl linker (δ ~2.5–4.0 ppm) .

Pharmacological Potential

  • HDAC Inhibition: The benzamide moiety in the target compound aligns with (S)-17b, a class I HDAC inhibitor with oral efficacy in xenograft models. Substituent differences (e.g., 4-methoxyphenyl vs. dimethylaminomethylphenyl) may alter isoform selectivity .
  • Anticancer Activity: Pyridazinone derivatives with fluorinated aryl groups (e.g., 6f, 6g) induce apoptosis and cell cycle arrest, suggesting similar mechanisms for the target compound .

Activité Biologique

2,4-Difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a difluorobenzamide moiety, a pyridazine ring, and a methoxyphenyl group, which contribute to its biological activity. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can be represented as follows:

C19H17F2N3O4\text{C}_{19}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}_{4}

Key Physical Properties

PropertyValue
Molecular Weight421.4 g/mol
CAS Number923121-51-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The primary mechanism through which 2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exerts its biological effects is through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various physiological processes. By inhibiting PDE4, this compound increases cAMP levels, leading to anti-inflammatory effects that can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research indicates that the compound exhibits several biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and the implications for drug development:

  • PDE4 Inhibition : In vitro assays have confirmed that compounds with similar structures effectively inhibit PDE4, resulting in increased cAMP levels and subsequent anti-inflammatory responses .
  • Cytotoxicity Studies : A study on related pyridazine derivatives indicated significant cytotoxic activity against various cancer cell lines with IC50 values ranging from 27.3 µM to 43.4 µM . While direct studies on this specific compound are still emerging, these findings suggest potential pathways for further investigation.
  • Mechanistic Insights : Research into the binding affinities of similar compounds has revealed interactions with multiple biological targets beyond PDE4, hinting at broader pharmacological applications .

Q & A

Q. Key Optimization Factors :

  • Temperature Control : Low temperatures during coupling reduce epimerization.
  • Catalysts : Palladium catalysts (e.g., Pd/C) enhance selectivity in intermediate steps .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Q. Answer :

  • 1H/13C/19F NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm), pyridazinone carbonyl (δ 165–170 ppm), and difluorobenzamide signals (19F NMR: δ -110 to -120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₂₀H₁₆F₂N₂O₃: 382.11) and detect isotopic patterns .
  • IR Spectroscopy : Identify carbonyl stretches (pyridazinone at ~1680 cm⁻¹, amide at ~1650 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer :
Discrepancies often arise from:

  • Batch Variability : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) and quantify impurities (e.g., unreacted intermediates) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and compound concentrations (dose-response curves).
  • Structural Analogues : Compare activity with derivatives (e.g., 3-chloro vs. 2,4-difluoro substitutions) to identify SAR trends .

Q. Example Data Contradiction Resolution :

StudyIC₅₀ (μM)Purity (%)Assay Type
A0.595Kinase inhibition
B5.288Cell viability

Q. Answer :

  • Prodrug Design : Introduce phosphate esters at the pyridazinone oxygen to improve aqueous solubility .
  • Salt Formation : Use hydrochloride salts to enhance stability in physiological buffers .
  • Structural Modifications : Replace methoxyphenyl with polar groups (e.g., sulfonamides) to balance lipophilicity (logP <3) .

Basic: What in vitro models are suitable for initial bioactivity testing?

Q. Answer :

  • Enzyme Assays : Kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MCF-7, A549) via MTT assay .
  • Membrane Permeability : Caco-2 monolayers to predict intestinal absorption .

Advanced: How to design structure-activity relationship (SAR) studies for analogues?

Q. Answer :

Core Modifications : Vary substituents on the pyridazinone (e.g., 6-oxo to 6-thio) .

Benzamide Substitutions : Test electron-withdrawing (e.g., -CF₃) vs. donating groups (-OCH₃) .

Linker Optimization : Replace ethyl with propyl or cyclic amines to alter conformational flexibility .

Q. Example SAR Table :

AnalogR₁ (Pyridazinone)R₂ (Benzamide)IC₅₀ (μM)
14-OCH₃2,4-F₂0.5
24-Cl3-CF₃2.1
34-NO₂2-F10.4

Basic: What are common synthetic impurities, and how are they controlled?

Q. Answer :

  • Impurities : Unreacted 4-methoxyphenyl hydrazine (retention time ~3.2 min via HPLC), hydrolyzed amide byproducts .
  • Mitigation :
    • Use excess coupling reagent (1.2 eq EDC) to drive amidation to completion.
    • Quench reactions with aqueous NaHCO₃ to remove acidic impurities .

Advanced: How to address solubility challenges in biological assays?

Q. Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance cellular uptake .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80 .

Advanced: What computational methods predict target interactions?

Q. Answer :

  • Molecular Docking : AutoDock Vina to model binding to EGFR (PDB: 1M17). Key interactions: H-bond with pyridazinone carbonyl, hydrophobic contacts with difluorophenyl .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are the stability profiles under various storage conditions?

Q. Answer :

  • Solid State : Stable at -20°C (desiccated) for >12 months (HPLC purity drop <2%) .
  • Solution : Degrades in aqueous buffers (t₁/₂ ~48 h at 25°C); use fresh DMSO stocks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.